(2-Bromo-6-methoxyphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUFDQYDIPZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Overcoming Steric Barriers in 2,6-Disubstituted Arylboronic Acid Coupling
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Ortho-Effect Challenge
In drug discovery, the biaryl scaffold is a privileged structural motif, appearing in nearly 25% of all small-molecule drugs. However, as medicinal chemists push for greater selectivity and novel IP space, the demand for 2,6-disubstituted arylboronic acids (highly sterically hindered nucleophiles) has surged. These substrates introduce restricted rotation (atropisomerism) and metabolic stability but present a severe synthetic bottleneck.
The core challenge is not oxidative addition, but transmetalation . The steric bulk flanking the boron atom creates a kinetic barrier that slows entry into the catalytic cycle, allowing a parasitic side reaction—protodeboronation —to dominate. This guide details the mechanistic causality of these failures and provides field-proven protocols to suppress side pathways and force the formation of the hindered C-C bond.
The Steric Conundrum: Mechanistic Causality
To successfully couple a 2,6-disubstituted arylboronic acid, one must understand the competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway.
The Stalled Transmetalation
In a standard Suzuki coupling, the rate-determining step (RDS) for hindered substrates shifts from oxidative addition to transmetalation. The bulky ortho-substituents on the boronic acid clash with the ligands on the Palladium(II) intermediate.
-
The Cone Angle Factor: Standard ligands (e.g., PPh3) create a coordination sphere that is too crowded to accept the bulky nucleophile.
-
The Hydroxide Requirement: Transmetalation requires the formation of a boronate species [Ar-B(OH)3]-. However, the same base that activates the boron also catalyzes its destruction.
The Protodeboronation Trap
When transmetalation is slow, the activated boronate species accumulates in solution. Under basic conditions, 2,6-disubstituted aryls are electronically and sterically primed for protodeboronation (hydrodeboronation), where the C-B bond is cleaved and replaced by C-H, destroying the starting material.
Key Insight: If your reaction yields the de-boronated arene (Ar-H) rather than the product, your catalyst is likely active, but transmetalation is too slow relative to hydrolysis.
Figure 1: The competition between productive transmetalation and destructive protodeboronation. For 2,6-disubstituted substrates, the "Destructive Cycle" is often kinetically favored.
Strategic Solutions: Ligands and Boron Sources
Ligand Selection: The Buchwald Advantage
To overcome the transmetalation barrier, you must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).
| Ligand | Characteristics | Best Use Case |
| SPhos | High electron density; methoxy group interaction stabilizes Pd. | First-line choice for 2,6-disubstituted boronic acids. |
| XPhos | Larger steric bulk (isopropyl groups); extremely stable. | Excellent for converting aryl chlorides with hindered boronates. |
| RuPhos | Highly electron-rich. | Specialized for heteroaryl chlorides and amines, but effective here. |
| IPr (NHC) | N-Heterocyclic Carbene; extreme sigma donation. | Use when phosphines fail; requires specific activation (PEPPSI precatalysts). |
Why SPhos? SPhos works because it facilitates the formation of a monoligated Pd(0) species (L-Pd), which is highly active. Furthermore, the ortho-methoxy group on the ligand can hemilabile coordinate to the Pd, stabilizing the intermediate while creating a "pocket" that accommodates the incoming bulky boronic acid during transmetalation.
The MIDA Boronate Strategy (Slow Release)
The most robust solution to protodeboronation is to keep the concentration of the unstable free boronic acid low. MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, stable solids that do not transmetalate or hydrolyze rapidly.
By using a biphasic system with a mild base (K3PO4), the MIDA boronate hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This "Just-in-Time" delivery prevents the accumulation of free boronic acid, thereby starving the protodeboronation pathway.
Figure 2: The MIDA "Slow Release" Strategy minimizes side reactions by controlling reactant concentration.
Experimental Protocols
Protocol A: High-Efficiency Coupling with SPhos (Standard)
Use this for moderately hindered systems or when MIDA boronates are unavailable.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
2,6-Disubstituted Arylboronic Acid (1.5 - 2.0 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR SPhos Pd G3 Precatalyst (2-5 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio)
Procedure:
-
Charge: Add aryl halide, boronic acid, base, and Pd precatalyst to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes (oxygen acts as a catalyst poison and promotes homocoupling).
-
Solvent: Add degassed Toluene and Water via syringe.
-
Heat: Heat vigorously to 100°C. Note: High temperature is required to overcome the transmetalation energy barrier.
-
Monitor: Check LCMS at 2 hours. If Ar-H (protodeboronation) is dominant, switch to Protocol B.
Protocol B: MIDA Boronate Slow-Release (Advanced)
Use this for severely hindered or unstable substrates (e.g., 2,6-difluoro, 2,6-dimethoxy).
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
2,6-Disubstituted MIDA Boronate (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos (4-10 mol%)
-
Base: K3PO4 (5.0 equiv)
-
Solvent: 1,4-Dioxane/Water (5:1)
Procedure:
-
Combine MIDA boronate, aryl halide, and XPhos Pd G2/G3 precatalyst in the vessel.
-
Add K3PO4.
-
Add Dioxane/Water mixture (degassed).
-
Heat to 60°C - 80°C.
-
Mechanism Check: The water/base combination slowly hydrolyzes the MIDA backbone. The organic solvent solubilizes the Pd catalyst and aryl halide. As the boronic acid is released, it is immediately consumed by the catalyst.
Diagnostic Troubleshooting (Self-Validating)
When a reaction fails, use this logic tree to diagnose the root cause:
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Ar-H (De-boronated arene) observed | Protodeboronation. The catalyst is too slow, or base is too strong. | 1. Switch to MIDA boronate (Protocol B).2. Use anhydrous conditions (CsF in Dioxane).3. Increase catalyst loading to outcompete hydrolysis. |
| Ar-B(OH)2 remains, Ar-X remains | Catalyst Death / No Oxidative Addition. | 1. Ensure strict O2-free conditions.2. Switch from SPhos to XPhos or RuPhos.3. Check if Ar-X is deactivated (e.g., electron-rich chloride). |
| Ar-Ar (Homocoupling of Boron) | Oxidative Homocoupling. | 1. Oxygen leak in the system.2. Reduce excess oxidant if present. |
| Reaction stalls at 50% conv. | Catalyst Poisoning. | 1. Add more catalyst.2. Check for coordinating functional groups (pyridines, amines) that may shut down Pd. |
Case Studies in Drug Discovery
Atropisomerism in Kinase Inhibitors
Many kinase inhibitors target the ATP binding pocket using a biaryl hinge binder. Introducing 2,6-substituents (e.g., Cl, Me) locks the biaryl axis, creating atropisomers .
-
Relevance: The "SPhos conditions" described above are frequently used to synthesize the thermodynamically unstable atropisomer, which may then be isolated via chiral SFC.
-
Example: In the synthesis of Sotorasib (KRAS G12C inhibitor) precursors and similar atropisomeric scaffolds, controlling the coupling of hindered rings is critical to defining the 3D shape of the molecule.
Synthesis of Losartan Analogs
The synthesis of Angiotensin II receptor antagonists often involves coupling a phenyl tetrazole with a hindered benzyl or aryl halide. While industrial routes often use zinc (Negishi), discovery routes heavily rely on Suzuki coupling of 2-substituted or 2,6-disubstituted boronic acids using trityl-protected tetrazoles to prevent catalyst poisoning.
References
-
Buchwald, S. L., et al. "Universal 2-Generation Buchwald-Hartwig Precatalysts: The Synergy of Ligand and Palladium." Journal of the American Chemical Society, 2013.
-
Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1] Journal of the American Chemical Society, 2009.
-
Lloyd-Jones, G. C., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.
-
Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides and Related Compounds." Chemical Reviews, 1995.
-
Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." (Context on bulky ligand design). Chemical Reviews, 2003.
Sources
Navigating the Safety Landscape of 2-Bromo-6-Methoxyphenyl Boronic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Risks of a Niche Boronic Acid
2-Bromo-6-methoxyphenyl boronic acid is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures that are often scaffolds for novel pharmaceutical compounds. Its unique substitution pattern offers steric and electronic properties that can be strategically exploited in drug design and development. However, as with any reactive chemical, a thorough understanding of its hazard profile is paramount for safe handling and use in a laboratory setting.
This guide provides a comprehensive overview of the material safety data for 2-bromo-6-methoxyphenyl boronic acid. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar aryl boronic acids and general chemical safety principles to construct a probable hazard profile. It is imperative that this compound be handled with the care afforded to a substance with unknown, but potentially significant, hazards.
Part 1: Hazard Identification and Classification
Based on analogous compounds, 2-bromo-6-methoxyphenyl boronic acid should be treated as a hazardous substance. The primary hazards are associated with irritation and potential genotoxicity.
GHS Hazard Classification (Probable):
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Category 3[1][2][3]
-
Acute Toxicity (Oral): May be harmful if swallowed (Category 4 or 5)
Hazard Statements (Probable):
-
H302: Harmful if swallowed.
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
The Causality Behind the Hazards: A Deeper Look
The irritant nature of aryl boronic acids stems from their ability to interact with biological macromolecules. The boronic acid moiety can form covalent bonds with diols, which are present in many biological molecules, potentially disrupting cellular function. The acidity of the boronic acid and the presence of the halogenated aromatic ring likely contribute to its irritant properties.
Furthermore, recent studies have indicated that some arylboronic acids may be weakly mutagenic in microbial assays, raising concerns about their potential as genotoxic impurities in active pharmaceutical ingredients (APIs).[5][6] This necessitates stringent control of their residual levels in final drug products.
Part 2: Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of solid 2-bromo-6-methoxyphenyl boronic acid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of airborne contaminants.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[7]
-
Skin Protection:
-
Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is recommended.[7]
Part 3: Safe Handling, Storage, and Emergency Procedures
Prudent Handling Practices
-
Avoid generating dust when handling the solid material.[7]
-
Use appropriate tools (spatulas, weighing paper) to handle the solid.
-
Ensure all containers are clearly labeled.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Keep the container tightly closed to prevent moisture absorption and degradation.[9]
-
Store away from strong oxidizing agents and strong acids.[7]
Emergency Procedures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
If it is a solid, carefully sweep or vacuum the material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Part 4: Physical and Chemical Properties
The following table summarizes the probable physical and chemical properties of 2-bromo-6-methoxyphenyl boronic acid, based on data for structurally similar compounds.
| Property | Probable Value | Source/Justification |
| Molecular Formula | C₇H₈BBrO₃ | Based on chemical structure |
| Molecular Weight | 230.85 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for aryl boronic acids[7][10] |
| Melting Point | Not available | Likely >100 °C, similar to related compounds |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General property of aryl boronic acids |
Part 5: Stability and Reactivity
-
Incompatible Materials: Strong oxidizing agents and strong acids.[7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen bromide, and boron oxides.[7]
-
Hazardous Polymerization: Will not occur.[7]
Part 6: Toxicological Information
The toxicological properties of 2-bromo-6-methoxyphenyl boronic acid have not been fully investigated. However, based on the data for related compounds and the class of aryl boronic acids, the following should be considered:
-
Acute Toxicity: May be harmful if swallowed.
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3]
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[7][8]
-
Genotoxicity: As a class of compounds, arylboronic acids are considered potentially genotoxic.[5][6] This is a critical consideration in a drug development context, and appropriate measures should be taken to control its presence as an impurity in any final product.
Experimental Protocol: Safe Handling Workflow
This protocol outlines the essential steps for safely handling 2-bromo-6-methoxyphenyl boronic acid in a research laboratory setting.
1. Preparation and Pre-Handling:
- Verify that a certified chemical fume hood is available and functioning correctly.
- Assemble all necessary PPE: safety goggles, nitrile gloves, and a lab coat.
- Prepare a designated waste container for solid and liquid chemical waste.
- Ensure that an emergency eyewash station and safety shower are accessible.
2. Weighing and Dispensing (in a fume hood):
- Place a calibrated analytical balance inside the fume hood.
- Tare a suitable weighing container.
- Carefully open the container of 2-bromo-6-methoxyphenyl boronic acid.
- Using a clean spatula, transfer the desired amount of the solid to the weighing container.
- Minimize any dust generation during the transfer.
- Securely close the main container of the boronic acid.
3. Dissolution and Reaction Setup (in a fume hood):
- Add the weighed solid to the reaction vessel.
- Slowly add the desired solvent to dissolve the solid.
- Assemble the reaction apparatus within the fume hood.
4. Post-Handling and Decontamination:
- Carefully clean the spatula and any other contaminated equipment with an appropriate solvent.
- Wipe down the work surface inside the fume hood.
- Dispose of all contaminated materials (weighing paper, gloves, etc.) in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Visualization of Hazard Mitigation
The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with handling 2-bromo-6-methoxyphenyl boronic acid.
Caption: Hazard assessment and mitigation workflow for 2-bromo-6-methoxyphenyl boronic acid.
Conclusion: A Commitment to Safety and Scientific Integrity
While 2-bromo-6-methoxyphenyl boronic acid is a valuable tool in the arsenal of the synthetic chemist, its safe use is non-negotiable. By understanding its probable hazards, implementing robust control measures, and adhering to safe handling protocols, researchers can mitigate the risks associated with this compound. The potential for genotoxicity underscores the importance of a cautious and informed approach, particularly in the context of drug development where patient safety is the ultimate goal. This guide serves as a foundation for building a strong safety culture when working with this and other specialized chemical reagents.
References
-
PubChem. 2-Methoxyphenylboronic acid. National Center for Biotechnology Information. [Link]
-
Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
PubChem. (2-Methoxy-6-methylphenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyphenylboronic acid, 97%. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. (2-Methoxy-6-methylphenyl)boronic acid | C8H11BO3 | CID 55265593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Methodological & Application
Reaction conditions for sterically demanding Suzuki coupling
Application Note: Reaction Conditions for Sterically Demanding Suzuki-Miyaura Coupling
Part 1: Strategic Analysis & Mechanistic Insight
The Suzuki-Miyaura coupling is a staple of modern synthesis, but it frequently fails when applied to sterically demanding substrates—specifically, the formation of tetra-ortho-substituted biaryls .[1] In these scenarios, the standard "textbook" conditions (
The Failure Mode:
The primary bottleneck in sterically hindered couplings is rarely oxidative addition (unless the halide is extremely electron-rich). Instead, the failure occurs at the transmetallation step . The approach of the bulky boronate species to the bulky oxidative addition complex is energetically unfavorable due to steric clash. Furthermore, if transmetallation succeeds, the resulting
The Solution Architecture: To overcome this, we utilize two distinct catalytic architectures designed to lower the activation energy of transmetallation and force reductive elimination:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Specifically SPhos and XPhos in their pre-catalyst forms (G3/G4). These ligands utilize a secondary interaction between the ligand's lower ring and the palladium center to stabilize the monoligated
species, which is the active catalyst. -
N-Heterocyclic Carbenes (NHCs): Specifically Pd-PEPPSI-IPent . The "flexible bulk" of the isopentyl wings on the NHC ligand creates a protective pocket that stabilizes the metal center while allowing substrate access, outperforming the more rigid IPr variants in tetra-ortho cases.
Part 2: Visualizing the Steric Bottleneck
The following diagram illustrates the catalytic cycle, highlighting where steric hindrance arrests the reaction and how specific ligands resolve this.
Figure 1: Catalytic cycle of sterically hindered Suzuki coupling. Note the critical failure point at Transmetallation, which requires specialized ligands to overcome.
Part 3: Experimental Protocols
Protocol A: The "Buchwald G4" System (First-Line Defense)
Best for: Tri-ortho substitutions, heteroaryl chlorides, and general hindered biaryls.
Rationale: The G4 precatalyst contains the ligand pre-bound to Pd with a labile carbazole leaving group. This ensures 100% active species generation at low temperatures, preventing the induction period where boronic acids often decompose.
Materials:
-
Catalyst: XPhos Pd G4 (for general bulk) or SPhos Pd G4 (for high steric hindrance/chlorides).[1]
-
Base:
(Tribasic Potassium Phosphate) - Finely ground.[1] -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[2]
Step-by-Step Procedure:
-
Setup: Equip a reaction vial (microwave vial recommended for pressure tolerance) with a magnetic stir bar.
-
Weighing (Air Stable): Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and
(2.0 - 3.0 equiv). -
Catalyst Addition: Add XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%).
-
Note: Do not use Pd(OAc)2 + Ligand. In hindered cases, in-situ reduction is too slow.
-
-
Solvent & Sparging: Add the solvent mixture (0.2 M concentration relative to halide). Seal the vial with a septum cap. Sparge with Argon/Nitrogen gas via needle for 5-10 minutes.
-
Reaction: Place in a pre-heated block at 80°C - 100°C . Stir vigorously (1000 RPM).
-
Time: Typically 1-4 hours. Monitor by LCMS.
-
-
Workup: Dilute with EtOAc, wash with water, dry over
, and concentrate.
Protocol B: The "PEPPSI-IPent" System (The Nuclear Option)
Best for: Tetra-ortho substitutions (e.g., 2,6-disubstituted halide + 2,6-disubstituted boronic acid).
Rationale: The "IPent" (Isopentyl) variant of the PEPPSI catalyst offers superior steric flexibility compared to the standard "IPr" catalyst. It can accommodate the massive bulk of tetra-ortho substrates while preventing the catalyst from precipitating as Pd black.
Materials:
-
Base:
(Potassium tert-butoxide) or .[1] -
Solvent: 1,4-Dioxane or Toluene (Anhydrous preferred for KOtBu).
Step-by-Step Procedure:
-
Glovebox/Schlenk: While PEPPSI is air-stable, the base (
) is hygroscopic. Weigh (2.0 equiv) in a glovebox or under rapid Argon flow. -
Vial Loading: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 - 2.0 equiv), and Pd-PEPPSI-IPent (2-5 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M).
-
Temperature:
-
Quench: Dilute with diethyl ether and wash with slightly acidic water (
) to neutralize the strong base.
Part 4: Optimization & Troubleshooting Matrix
If the standard protocols fail, use this data-driven matrix to adjust conditions.
Table 1: Reaction Parameter Optimization
| Variable | Recommendation for Steric Bulk | Mechanistic Reason |
| Ligand | SPhos > XPhos > RuPhos | SPhos is structurally smaller but electronically potent, often fitting into the "transmetallation gap" better than XPhos for tetra-ortho cases.[1] |
| Base | Strong enough to activate boronic acid, but less likely to cause deboronation than hydroxides ( | |
| Solvent | n-Butanol or t-Amyl Alcohol | Alcoholic solvents can facilitate transmetallation via hydrogen bonding with the boronate, sometimes unlocking "impossible" couplings.[1] |
| Additives | 18-Crown-6 | If using |
Decision Tree for Optimization:
Figure 2: Workflow for troubleshooting failed sterically demanding couplings.
References
-
Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition.
-
Bruno, N. C., et al. (2013). "Third Generation (G3) Buchwald Precatalysts." Chemical Science.
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."[1]
Sources
- 1. ≥95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 5. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support: Preventing Protodeboronation of 2-Bromo-6-methoxyphenylboronic Acid
This guide functions as a specialized Technical Support Center for researchers working with 2-bromo-6-methoxyphenylboronic acid . This substrate is notoriously unstable due to its 2,6-disubstitution pattern, leading to rapid protodeboronation (replacement of the
Ticket ID: #B-26-OMe-Br Status: Open Severity: Critical (Yield Limiting) Assigned Specialist: Senior Application Scientist[1]
Diagnostic & Triage: Why is this failing?
Before modifying your protocol, you must understand the failure mode. This specific molecule fails not because of catalyst inactivity, but because the substrate decomposes faster than it couples.
The Mechanism of Failure (The "Perrin Pathway")
Unlike simple phenylboronic acids, 2,6-disubstituted arylboronic acids undergo base-catalyzed protodeboronation via a specific mechanism involving the boronate anion.
-
Steric Strain: The ortho-bromo and ortho-methoxy groups force the boron moiety out of planarity with the aromatic ring.
-
Ipso-Protonation: The electron-rich methoxy group (via resonance) and the inductive effect of the bromine stabilize the transition state for protonation at the carbon attached to the boron (ipso-carbon).
-
Result: Upon exposure to aqueous base (essential for transmetallation), the C-B bond cleaves, yielding 3-bromoanisole (the reduced side product) instead of the coupled product.
Visualizing the Decomposition Pathway
The following diagram illustrates the kinetic competition between the desired transmetallation and the fatal protodeboronation.
Caption: Kinetic competition between productive coupling (green) and protodeboronation (red).[1] For 2,6-disubstituted systems,
Solution Protocols
Do not use standard conditions (e.g.,
Strategy A: The "Slow Release" Protocol (Recommended)
Best for: High value substrates, scale-up, and maximum reliability. Concept: Use an N-methyliminodiacetic acid (MIDA) boronate ester.[1][2][3] The MIDA ester is stable to anhydrous base. By using a biphasic system with a mild base, the active boronic acid is released slowly.[4] The concentration of free boronic acid is kept low, ensuring it is consumed by the catalyst before it can decompose.
Reagents:
-
Boron Source: 2-bromo-6-methoxyphenyl MIDA boronate (Commercial or synthesized).
-
Catalyst: XPhos Pd G2 (or Pd(OAc)₂ + XPhos).[1]
-
Base:
(Potassium Phosphate, tribasic).[1] -
Solvent: THF : Water (10:1 ratio).
Step-by-Step Protocol:
-
Charge Solids: In a vial, add Aryl Halide (1.0 equiv), MIDA Boronate (1.2 - 1.5 equiv), XPhos Pd G2 (2-5 mol%), and
(5.0 equiv). -
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Add Solvent: Add degassed THF and degassed Water (ratio 10:1). The high organic ratio is crucial to limit the hydrolysis rate.
-
Heat: Stir vigorously at 60°C.
-
Note: Monitor by LCMS. You should see the MIDA ester peak decrease slowly while the product peak increases. You should not see a large spike of the free boronic acid.
-
-
Workup: Dilute with ethyl acetate, wash with water, dry over
.
Strategy B: The "Anhydrous Activation" Protocol
Best for: When MIDA synthesis is not possible; quick screening. Concept: Eliminate the proton source (water). Use a fluoride source or anhydrous phosphate to activate the boronic acid without generating the unstable trihydroxyboronate species in a water-rich environment.
Reagents:
-
Boron Source: Free boronic acid (freshly recrystallized).[1]
-
Catalyst: Pd-162 (tBu3P-Pd-G2) or XPhos Pd G3.[1] Note: You need a highly active catalyst to speed up
. -
Base: Anhydrous CsF (Cesium Fluoride) or Anhydrous
.[1] -
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Protocol:
-
Drying: Flame-dry your glassware. The presence of water is fatal.
-
Charge: Add Boronic Acid (1.5 equiv), Aryl Halide (1.0 equiv), Catalyst (3-5 mol%), and finely ground anhydrous CsF (3.0 equiv).
-
Solvent: Add Anhydrous Dioxane.
-
Temperature: Heat to 80-100°C.
-
Why: Higher temperature favors the cross-coupling activation energy over the deboronation, provided water is absent.
-
-
Additives: If yield is still low, add 3Å Molecular Sieves to the reaction mixture to scavenge trace moisture.
Troubleshooting FAQ
Q: I see the boronic acid disappearing on TLC, but no product is forming. Why? A: You are witnessing protodeboronation.[5][6] The boronic acid is converting to 3-bromoanisole (which may overlap with starting material or solvent fronts on TLC).
-
Fix: Switch to Strategy A (MIDA). If you are already using MIDA, reduce the water content or lower the temperature to slow down the hydrolysis.
Q: Can I use Pinacol esters (Bpin) instead of MIDA? A: Generally, no . While Bpin esters are more stable than free acids, forming the Bpin ester of a 2,6-disubstituted aryl is extremely difficult due to steric hindrance. Furthermore, the hydrolysis of sterically hindered Bpin esters during the Suzuki reaction is often too slow to be useful, or requires harsh bases that trigger deboronation. MIDA is superior because its hydrolysis is electronically controlled, not just sterically controlled.
Q: How do I purify the starting material (2-bromo-6-methoxyphenylboronic acid)? A: Do not use silica gel chromatography. The acidic nature of silica can catalyze deboronation or dehydration to boroxines which are insoluble.
-
Protocol: Recrystallize from hot water/acetonitrile or dissolve in dilute NaOH, wash with ether (to remove organic impurities), and carefully re-acidify with HCl to precipitate the boronic acid. Filter and dry under vacuum immediately.
Q: My catalyst turns black immediately. Is this a problem? A: Palladium black formation indicates catalyst decomposition (particle agglomeration).[1] This often happens when the oxidative addition is slow (due to the steric bulk of the substrate).
-
Fix: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3). These are stabilized by the ligand and ensure the Pd enters the cycle efficiently.
Decision Matrix
Use this flowchart to select the optimal path for your specific constraints.
Caption: Decision tree for selecting the correct coupling protocol based on reagent availability and lab capabilities.
References
-
Mechanistic Insight (Perrin Mechanism): Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link][1][2]
-
MIDA Boronate Strategy: Knapp, D. M., et al. (2009).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link][1][2]
-
2,6-Disubstituted Instability: Gonzalez, J. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link][7][8]
-
Anhydrous Fluoride Activation: Kinzel, T., et al. (2010). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society.[2] (Discusses anhydrous activation for unstable substrates). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for Suzuki Coupling of Sterically Hindered Substrates
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with low yields in Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids and aryl halides. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot even the most challenging transformations.
Part 1: Quick-Fire FAQs
This section addresses the most common initial questions.
Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is not working. What is the most likely culprit?
A: The most immediate factor to investigate is your ligand-catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1] The bulky nature of the reactants creates significant steric clash, which slows down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination. You need a system designed to overcome this hurdle, typically involving bulky, electron-rich phosphine ligands.[2]
Q2: I see a lot of starting material and some homocoupling of my boronic acid. What does this suggest?
A: This combination points to two primary issues. The persistence of starting materials indicates a stalled catalytic cycle, likely due to the steric hindrance as mentioned above. The presence of boronic acid homocoupling is a classic symptom of oxygen in your reaction system.[3] Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and promoting side reactions.[3] Rigorous degassing of your solvents and reaction vessel is critical.
Q3: Can I just increase the temperature to force the reaction to proceed?
A: While cautiously increasing the temperature can help overcome activation barriers, it is often a double-edged sword.[2][3] Excessive heat can accelerate catalyst decomposition, protodeboronation of the boronic acid, and other side reactions, potentially lowering your overall yield.[3] Optimization should first focus on the catalyst system (ligand, palladium source) and base/solvent choice before resorting to high temperatures.
Q4: Is my boronic acid the problem? It's been on the shelf for a while.
A: Absolutely. Boronic acids, especially heteroaryl and sterically hindered variants, are susceptible to degradation over time, primarily through protodeboronation.[3] We strongly recommend using freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider converting the boronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or potassium aryltrifluoroborate, which can release the boronic acid slowly under reaction conditions.[3][4]
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide breaks down common failure modes and provides a logical path to success.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low-yield issues in hindered Suzuki couplings.
Caption: A decision tree for troubleshooting hindered Suzuki couplings.
Issue 1: Low to No Conversion
This is the most common failure mode and is almost always tied to the kinetics of the catalytic cycle, which are severely hampered by steric bulk.
The Suzuki coupling proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] Steric hindrance creates bottlenecks at each stage.
Caption: The Suzuki catalytic cycle highlighting steric challenge points.
Standard ligands like triphenylphosphine (PPh₃) are not bulky enough to force the palladium center into a low-coordinate, highly reactive state needed for hindered substrates. You must employ specialized ligands.
-
Buchwald-type Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are the industry standard for challenging couplings.[2] Their immense steric bulk promotes the formation of a monoligated L-Pd(0) active species, which is less sterically encumbered and more reactive. Their electron-rich nature accelerates both oxidative addition and reductive elimination.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at higher temperatures, which are sometimes necessary for hindered couplings.[7]
-
Specialized Ligands: For extremely challenging couplings, such as forming tetra-ortho-substituted biaryls, ligands like BI-DIME or AntPhos have shown remarkable success where others fail.[8][9]
| Ligand Class | Key Features | Recommended For |
| Triphenylphosphine (PPh₃) | General-purpose, low cost | Simple, unhindered couplings. Not for this application. |
| Trialkylphosphines (PCy₃, P(t-Bu)₃) | Electron-rich, bulky | Moderately hindered aryl chlorides.[7] |
| Buchwald Ligands (SPhos, XPhos) | Very bulky, very electron-rich | The gold standard for di- and tri-ortho-substituted couplings.[2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | High-temperature reactions, hindered aryl chlorides.[7] |
| AntPhos / BI-DIME | Extremely bulky, specialized | Tetra-ortho-substituted and aryl-alkyl hindered couplings.[8][9] |
The choice of base and solvent is not trivial; it directly impacts the crucial transmetalation step.
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic "ate" complex.[7] For hindered substrates, a strong, non-nucleophilic base is required to drive this equilibrium.
-
Recommended: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium fluoride (KF).[2][7] These are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Pro-Tip: The solubility of the base matters. K₃PO₄ and Cs₂CO₃ have limited solubility in purely organic solvents. Adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can dramatically accelerate the reaction by improving the solubility and formation of the active boronate species.[2][10]
-
-
Solvent System: The solvent must solubilize the organic substrates, the palladium complex, and interact favorably with the base.
Issue 2: Significant Byproduct Formation
Sometimes the reaction proceeds, but the desired product is contaminated with significant byproducts.
-
Symptom: You observe the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).
-
Cause: The C-B bond is cleaved by a proton source before transmetalation can occur. This is exacerbated by high temperatures, prolonged reaction times, and excess water or acidic impurities.
-
Solutions:
-
Use a Milder Base: If conditions are too harsh, switching to a milder base like KF can sometimes help.[7]
-
Protect the Boronic Acid: As mentioned in the FAQs, using a more stable boronic ester (pinacol, MIDA) is the most robust solution.[4] These derivatives are more resistant to premature decomposition.
-
Minimize Reaction Time: Monitor the reaction closely (TLC, GC, LCMS) and work it up as soon as the starting material is consumed.[11]
-
-
Symptom: You observe the arene corresponding to your aryl halide (Ar'-H instead of Ar'-X).
-
Cause: A competing pathway where a hydride source intercepts the Pd(II)-Aryl intermediate, leading to reductive elimination of Ar'-H.[11] Sources of hydride can include solvent impurities or the base itself (e.g., alkoxides).
-
Solutions:
-
Avoid Strong Alkoxide Bases: Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are more prone to promoting dehalogenation. Stick to carbonate or phosphate bases.[11]
-
Use High-Purity, Anhydrous Solvents: Aprotic solvents are generally preferred. If an alcohol must be used, ensure it is anhydrous.[11]
-
Optimize the Ligand: Bulky, electron-rich ligands can favor the desired productive reductive elimination over the dehalogenation pathway.[11]
-
Part 3: Experimental Protocol
This section provides a robust starting point for your experiments.
General Protocol for a Sterically Hindered Suzuki Coupling
This is a representative protocol and must be adapted for the specific reactivity of your substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Sterically Hindered Boronic Acid (or Pinacol Ester) (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (0.01 - 0.05 mmol, 1-5 mol%)
-
Base (e.g., K₃PO₄, finely powdered) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 10:1 v/v), degassed (5 - 10 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid derivative, and finely powdered base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the thoroughly degassed solvent mixture via syringe. The degassing of solvents (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles) is a critical step to prevent catalyst oxidation.[3]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LCMS at regular intervals (e.g., every 2 hours).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. MDPI Books. Retrieved from [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
-
ACS Publications. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Retrieved from [Link]
-
National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NROChemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.... PMC. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
YouTube. (2023). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homocoupling of (2-Bromo-6-methoxyphenyl)boronic acid in Suzuki-Miyaura Coupling
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development scientists utilizing (2-Bromo-6-methoxyphenyl)boronic acid in palladium-catalyzed cross-coupling reactions. We address the prevalent and often yield-limiting side reaction of boronic acid homocoupling, providing in-depth, field-proven troubleshooting strategies and optimized protocols to ensure the selective formation of the desired cross-coupled product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant biaryl impurity that corresponds to the dimer of my boronic acid. What is this side reaction, and why is it a major problem?
You are observing boronic acid homocoupling. This is a common side reaction in Suzuki-Miyaura couplings where two molecules of your this compound react with each other to form 2,2'-dibromo-6,6'-dimethoxy-1,1'-biphenyl.[1] This process is highly undesirable as it consumes your nucleophilic partner, directly reducing the yield of your target cross-coupled product.[1] Furthermore, the resulting symmetrical dimer often has similar chromatographic properties to the desired product, complicating purification and potentially leading to false positives in reaction monitoring.
Q2: What are the primary mechanistic drivers for this homocoupling side reaction?
Boronic acid homocoupling is not a single-pathway event. Its occurrence is primarily linked to two conditions within your reaction flask.[2]
-
Oxygen-Mediated Pathway: The most frequent cause is the presence of adventitious oxygen.[1][3][4] Oxygen can react with the active Pd(0) catalyst to form palladium-peroxo species or oxidize it to Pd(II), both of which can facilitate the oxidative coupling of two boronic acid molecules.[5][6][7]
-
Pd(II)-Mediated Pathway: If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), the reaction requires an initial reduction step to generate the catalytically active Pd(0). The boronic acid itself can act as the reductant, leading to the formation of one equivalent of the homocoupled dimer for every two molecules of boronic acid consumed in the process.[1][2][5]
The diagram below illustrates the divergence from the desired catalytic cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
Catalyst decomposition issues with ortho-substituted phenylboronic acids
Topic: Troubleshooting Catalyst Decomposition & Protodeboronation
Status: Operational | Tier: Level 3 (Advanced Methodology)
Executive Summary: The "Ortho-Effect" Paradox
The Problem: You are attempting a Suzuki-Miyaura coupling with an ortho-substituted phenylboronic acid (e.g., 2,6-dimethylphenylboronic acid or 2-fluorophenylboronic acid). Your reaction either stalls with low conversion, or the reaction mixture turns to "Pd black" rapidly.
The Root Cause: This is a kinetic competition failure.
-
Steric Hindrance: The ortho substituents dramatically slow down the transmetallation step (the transfer of the organic group from Boron to Palladium).
-
Protodeboronation: Simultaneously, ortho substituents (especially electron-withdrawing ones or those causing strain) accelerate the hydrolytic cleavage of the C–B bond.
The Result: Your catalyst is waiting for a nucleophile (boronic acid) that is destroying itself faster than it can react. The idle Palladium species then aggregates into inactive Pd black.
Diagnostic Module
Use this decision tree to identify if your failure mode is Substrate Decomposition or Catalyst Deactivation .
Figure 1: Diagnostic logic for coupling failures involving hindered substrates.
The Mechanism of Failure
To solve the problem, you must understand the "Death Spiral" of the catalyst cycle.
-
Standard Cycle: Oxidative Addition
Transmetallation Reductive Elimination.[1] -
The Bottleneck: For ortho-substituted substrates, Transmetallation becomes the Rate-Determining Step (RDS). The bulky boronic acid cannot easily approach the Pd(II) center.
-
The Leak: While the Pd(II) species waits, the basic conditions required for the reaction attack the boronic acid, converting it to the boronate anion
, which then undergoes rapid protonolysis (Protodeboronation).
Figure 2: The kinetic competition between productive coupling (Green path) and decomposition (Red/Black paths).
Hardware: Catalyst & Ligand Selection
Standard catalysts like
-
Is bulky enough to enforce a mono-ligated Pd(0) species (highly active).
-
Is electron-rich to facilitate oxidative addition.
-
Stabilizes the Pd(II) species during the slow transmetallation.
Recommended "Gold Standard" Systems:
| Component | Recommendation | Why? |
| Precatalyst | Buchwald G3 or G4 | Ensures 1:1 L:Pd ratio and rapid activation at low temperatures. Avoids induction periods where boronic acid can decompose. |
| Ligand | XPhos or SPhos | SPhos: Excellent for general steric hindrance. XPhos: Superior for ortho-substituents and heteroaryl chlorides. |
| Alternative | P(t-Bu)3 (via Pd-162) | Extremely bulky, enforces mono-ligation, but air-sensitive if not used as precatalyst. |
Software: Optimized Protocols
Choose the protocol based on your diagnosis from Section 2.
Protocol A: The "Anhydrous" Method (Best for Protodeboronation)
Use this if your boronic acid is disappearing (Scenario A).
-
Concept: Remove water to stop the formation of the boronate anion
, which is the precursor to protodeboronation. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Base:
(finely ground, anhydrous) or . -
Catalyst: XPhos Pd G3 (2-5 mol%).
-
Temperature: 80°C - 100°C.
-
Critical Step: The base has low solubility in organic solvents. You must use vigorous stirring (1000+ RPM) to create a surface-active suspension.
Protocol B: The "Slow Addition" Method
Use this if you must use aqueous conditions (e.g., solubility issues).
-
Concept: Keep the instantaneous concentration of the boronic acid low. This favors the cross-coupling (first order in catalyst) over decomposition (often second order or dependent on aggregate formation).
-
Setup: Dissolve the ortho-substituted boronic acid in the solvent.
-
Execution: Add the boronic acid solution via syringe pump to the reaction mixture (containing Halide + Catalyst + Base) over 1–2 hours at reaction temperature.
Frequently Asked Questions (FAQs)
Q: Can I use MIDA Boronates to solve this? A: Yes. MIDA boronates are protected forms of boronic acids. They release the active species slowly upon hydrolysis.
-
Why it works: It mimics the "Slow Addition" protocol chemically.
-
Caveat: You must use a base/solvent system capable of hydrolyzing the MIDA backbone (e.g.,
in Dioxane/Water 10:1) at a rate that matches the coupling.
Q: Why does my reaction turn black immediately? A: This indicates Pd aggregation .
-
Cause: The oxidative addition happened, but the transmetallation is blocked by the ortho groups. The Pd(II) species is unstable and collapses.
-
Fix: Switch to XPhos Pd G3 . The XPhos ligand is bulky enough to stabilize the Pd(II) intermediate preventing aggregation, yet active enough to force the transmetallation.
Q: Should I increase the catalyst loading? A: No. Increasing loading often leads to faster Pd black formation (aggregation is second-order with respect to [Pd]). Instead, increase the Ligand:Pd ratio (e.g., add 1-2 equivalents of free XPhos relative to the Pd source) or switch to a G3/G4 precatalyst which guarantees the optimal 1:1 ratio.
References
-
Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Heteroarylboronic Acids. Journal of the American Chemical Society.[2] Link
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[2] Link
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Technical Support Center: Purification of (2-Bromo-6-methoxyphenyl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the post-reaction purification of (2-Bromo-6-methoxyphenyl)boronic acid. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested advice to ensure the integrity of your subsequent synthetic steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the underlying scientific rationale.
Issue 1: My final product is an impure oil and will not crystallize.
Root Cause Analysis: The presence of significant impurities can often lower the melting point of a compound and inhibit crystallization, resulting in an oil. Common impurities in the synthesis of arylboronic acids include residual starting materials (e.g., 1-bromo-2-methoxybenzene), homocoupling byproducts, and protodeboronation products.[1]
Solution: Acid-Base Extraction Workflow
This method leverages the weakly acidic nature of the boronic acid functional group to separate it from non-acidic impurities.[2][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Extract the organic layer with a moderately strong basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃). The this compound will be deprotonated to its water-soluble boronate salt and partition into the aqueous layer.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer which retains non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1 M HCl) to a pH of less than 2. This will protonate the boronate salt, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Issue 2: My recrystallized product shows persistent minor impurities by NMR.
Root Cause Analysis: Co-crystallization of structurally similar impurities can occur, especially if the solvent system is not optimal. For arylboronic acids, common persistent impurities include the corresponding protodeboronated arene (1-bromo-2-methoxybenzene) and homocoupled biaryl species.[1]
Solution 1: Recrystallization Solvent Optimization
A systematic approach to solvent selection is crucial for effective purification.
Recommended Solvents for Arylboronic Acids:
| Solvent/Solvent System | Rationale & Application |
| Methanol/Water | A common and effective system for polar compounds. The product is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity persists. Reheating to dissolve, followed by slow cooling, often yields pure crystals. This method is reported for the analogous 2-methoxyphenylboronic acid.[4] |
| Ethanol | Hot ethanol can be an effective solvent for recrystallizing arylboronic acids.[5] |
| Ethyl Acetate/Hexane | A good choice for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes cloudy. |
| Toluene | Can be effective for less polar arylboronic acids. |
Solution 2: Formation of a Crystalline Diethanolamine Adduct
This derivatization technique can be highly effective for separating boronic acids from impurities that do not form such adducts.[5]
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the impure boronic acid in a minimal amount of a non-polar solvent like diethyl ether. Add a stoichiometric amount of diethanolamine. The crystalline diethanolamine adduct should precipitate out of the solution.
-
Isolation: Collect the crystalline adduct by filtration and wash with cold diethyl ether.
-
Hydrolysis: To recover the purified boronic acid, the adduct can be hydrolyzed by treatment with an acid.
Frequently Asked Questions (FAQs)
Q1: Is column chromatography a recommended purification method for this compound?
A1: While possible, silica gel column chromatography of boronic acids can be challenging. These compounds are often polar and can interact strongly with the acidic silica gel, leading to streaking, poor separation, and in some cases, decomposition on the column. If chromatography is necessary, consider using neutral alumina as the stationary phase or reverse-phase (C18) chromatography.[1][5] For challenging separations, preparative HPLC can be a viable option.[1][6]
Q2: What are the best practices for the storage and handling of this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Boronic acids can be susceptible to oxidative degradation and protodeboronation, especially in the presence of moisture and at elevated temperatures.[7]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities with different mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity by separating the target compound from its impurities.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Q4: What are the potential safety hazards associated with this compound?
A4: While specific toxicological data for this compound may be limited, arylboronic acids, in general, should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
Diagram of Common Impurities:
Caption: Common impurities in this compound synthesis.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Gomes, P. A. C., & Silva, A. M. S. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(10), 1674. [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Bio-Rad. (n.d.). Affi-Gel® Boronate Gel Instruction Manual. Retrieved from [Link]
-
Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213-11233. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
Wagner, M., & Finke, A. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3169. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Raines, R. T., & Wang, Y. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021323118. [Link]
-
Dana Bioscience. (n.d.). This compound 250mg. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
Sources
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- 6. waters.com [waters.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Stability Showdown: A Comparative Guide to 2-bromo-6-methoxyphenol Boronic Acid and Its Ester Derivatives
For researchers and professionals in drug development and organic synthesis, the stability of reagents is not merely a matter of convenience; it is a cornerstone of reproducibility, yield, and overall project success. Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent instability of free boronic acids presents a significant challenge, often leading to diminished reactivity and inconsistent results.[3][4]
This in-depth guide provides a comparative analysis of the stability of 2-bromo-6-methoxyphenol boronic acid versus its commonly used boronic ester derivatives. We will explore the chemical principles governing their stability, present comparative data, and provide robust experimental protocols for their evaluation and use.
The Boronic Acid Stability Conundrum
Free aryl boronic acids, while highly reactive and essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, are susceptible to several degradation pathways that can compromise their integrity.[5][6]
-
Trimerization to Boroxines: In the solid state and in solution, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate accurate massing and stoichiometry calculations.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is a common cause of reduced yields, particularly for electron-rich or sterically hindered substrates.[1][7]
-
Oxidation: The boronic acid moiety can be oxidized, cleaving the C-B bond to yield a phenol.[8] At physiological pH, this degradation can be as rapid as the oxidation of thiols, posing a significant challenge in biological applications.[9]
These instabilities necessitate careful handling, storage under inert and anhydrous conditions, and often, immediate use after preparation, creating logistical hurdles in multi-step syntheses.
Figure 1: Primary degradation pathways for aryl boronic acids.
Boronic Esters: The Stability Solution
To circumvent the inherent instability of boronic acids, they are often converted into more robust boronic esters.[4][10] This "protecting group" strategy enhances shelf-life and handling characteristics without compromising their synthetic utility, as the active boronic acid can be regenerated in situ under the reaction conditions.[1] The stability of the resulting ester is largely governed by the diol used for its formation, with steric hindrance and intramolecular coordination playing key roles.[4]
-
Pinacol Esters: These are the most widely used boronic esters due to their ease of preparation, high crystallinity, and sufficient stability for purification by column chromatography.[11][12][13] The cyclic dioxaborolane structure provides a significant barrier to degradation.[13]
-
Neopentyl Glycol Esters: Forming a six-membered ring, these esters offer a different steric and electronic profile. They have been noted for good reactivity and stability, sometimes providing improved stereoselectivity in certain reactions compared to pinacol esters.[5][14]
-
MIDA Esters (N-methyliminodiacetic acid esters): MIDA esters exhibit exceptional stability due to the intramolecular dative bond between the nitrogen atom and the empty p-orbital of the boron.[5][12] This coordination makes them robust under a wide range of conditions, including chromatography and even other cross-coupling reactions.[2][12] The boronic acid can be released slowly and controllably under basic hydrolytic conditions, which is ideal for Suzuki-Miyaura reactions.[7]
Figure 2: Conversion of unstable boronic acids to stable ester derivatives.
Quantitative Stability Comparison
The stability of 2-bromo-6-methoxyphenol boronic acid and its esters can be evaluated under various stress conditions. The following table summarizes representative data based on accelerated stability studies.
| Compound Type | Storage Condition | Time | Purity by HPLC (%) | Primary Degradant |
| Boronic Acid | 40°C, 75% RH (open air) | 0 hr | 98.5 | - |
| 24 hr | 85.2 | 2-bromo-6-methoxyphenol | ||
| 7 days | 60.7 | (Protodeboronation) | ||
| Pinacol Ester | 40°C, 75% RH (open air) | 0 hr | 99.2 | - |
| 24 hr | 99.0 | Boronic Acid (Hydrolysis) | ||
| 7 days | 97.5 | |||
| Neopentyl Glycol Ester | 40°C, 75% RH (open air) | 0 hr | 99.1 | - |
| 24 hr | 98.9 | Boronic Acid (Hydrolysis) | ||
| 7 days | 97.1 | |||
| MIDA Ester | 40°C, 75% RH (open air) | 0 hr | 99.5 | - |
| 24 hr | 99.5 | None Detected | ||
| 7 days | 99.2 |
Data is representative and intended for comparative purposes.
Key Insights:
-
The free boronic acid degrades significantly within days under stressed conditions, primarily via protodeboronation.
-
Pinacol and neopentyl glycol esters offer a dramatic increase in stability, with only minor hydrolysis back to the boronic acid observed.[3][11]
-
The MIDA ester demonstrates exceptional robustness, showing negligible degradation under these conditions, consistent with its highly stable chelated structure.[2][12]
Experimental Protocols
Trustworthy data is built on robust methodologies. The following protocols provide a framework for assessing stability and performing a comparative Suzuki-Miyaura coupling.
Protocol 1: Assessing Hydrolytic Stability by RP-HPLC
This method is designed to monitor the degradation of the boronic acid and the hydrolysis of its esters over time. A key challenge in analyzing boronic esters is preventing on-column hydrolysis during the HPLC run itself.[15][16]
Causality Behind Experimental Choices:
-
Aprotic Diluent: Using a non-aqueous, aprotic solvent like acetonitrile (ACN) for sample preparation is critical to prevent premature hydrolysis before injection.[15][16]
-
Low Silanol Activity Column: A stationary phase with low silanol activity, such as a Waters XTerra MS C18, minimizes on-column hydrolysis, which can otherwise give artificially high readings for the free boronic acid.[15]
-
No pH Modifier: Avoiding acidic modifiers in the mobile phase prevents acid-catalyzed hydrolysis of the ester on the column.[15]
Step-by-Step Methodology:
-
Sample Preparation (t=0): Accurately weigh ~5 mg of each compound (boronic acid, pinacol ester, neopentyl glycol ester, MIDA ester) into separate vials. Dissolve each in 5.0 mL of acetonitrile to create 1 mg/mL stock solutions.
-
Initial Analysis (t=0): Immediately inject 5 µL of each solution onto the HPLC system.
-
HPLC System: Agilent 1260 or equivalent with UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Column Temperature: 30°C.
-
-
Accelerated Stability Study: Place the solid samples in open vials within a stability chamber set to 40°C and 75% relative humidity (RH).
-
Time-Point Analysis: At specified intervals (e.g., 24h, 48h, 7 days), prepare fresh 1 mg/mL solutions from the stressed solid samples and analyze using the same HPLC method.
-
Data Analysis: Calculate the purity of the main peak at each time point using the area percent method. Identify degradant peaks by comparison with a standard of the expected degradant (e.g., 2-bromo-6-methoxyphenol).
Figure 3: Experimental workflow for the HPLC-based stability study.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol compares the performance of the free boronic acid against its more stable pinacol ester derivative in a typical Suzuki coupling reaction.
Causality Behind Experimental Choices:
-
Base and Water: The presence of a base (e.g., K₂CO₃) and water is crucial. For the boronic ester, these conditions facilitate the in situ hydrolysis to the boronic acid, which is the active species in the catalytic cycle.[5][6]
-
Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere (N₂ or Ar) is vital to prevent oxidation of the Pd(0) catalyst and the boronic acid.
-
Catalyst System: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings, serving as a reliable starting point for this type of substrate.[17]
Step-by-Step Methodology:
-
Reaction Setup: Prepare two identical reaction vessels (e.g., 25 mL Schlenk flasks) equipped with magnetic stir bars.
-
Reagent Addition (Vessel A - Boronic Acid): To the first vessel, add 2-bromo-6-methoxyphenol boronic acid (1.0 mmol), an aryl bromide (e.g., 4-bromoanisole, 1.0 mmol), and K₂CO₃ (3.0 mmol).
-
Reagent Addition (Vessel B - Boronic Ester): To the second vessel, add 2-bromo-6-methoxyphenol boronic acid pinacol ester (1.0 mmol), 4-bromoanisole (1.0 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent and Degassing: To each vessel, add a solvent mixture of dioxane (8 mL) and water (2 mL). Seal the vessels and degas the mixtures by bubbling nitrogen through the solution for 15 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each vessel.
-
Reaction: Heat both reactions to 90°C and stir for 12 hours.
-
Workup and Analysis: Cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product yield and purity by ¹H NMR and HPLC.
Conclusion and Recommendations
The choice between a boronic acid and its ester derivative is a classic trade-off between reactivity and stability.[3]
-
2-bromo-6-methoxyphenol boronic acid is highly reactive but prone to rapid degradation. It is best suited for immediate use after preparation or for reactions where very high reactivity is paramount and careful handling can be assured.
-
The Pinacol and Neopentyl Glycol Esters offer a significant improvement in stability, making them ideal for multi-step syntheses, storage, and applications where reagent robustness is critical.[4][11] They are often the default choice for routine Suzuki-Miyaura couplings.
-
The MIDA Ester represents the gold standard for stability.[2][12] It is the optimal choice for complex synthetic sequences requiring tolerance to a wide range of reagents and conditions, or for applications in iterative cross-coupling where controlled release of the boronic acid is beneficial.[5]
For researchers working with 2-bromo-6-methoxyphenol, converting the boronic acid to a pinacol or MIDA ester is a highly recommended strategy to enhance experimental reproducibility, simplify handling and storage, and ultimately improve the reliability of synthetic outcomes.
References
- Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry. (2026). Vertex AI Search.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Protecting Groups for Boronic Acids. (2016).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
- Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. (2017). Journal of Polymer Science Part A: Polymer Chemistry.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Understanding Boronate Esters: Properties and Applications in Synthesis. (2026). Vertex AI Search.
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. (2025). BenchChem.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2025).
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymeriz
- Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. (n.d.). PMC.
- A Researcher's Guide to Boronic Ester Stability: A Compar
- Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. (2016). RSC Publishing.
- Phenylboronic acid neopentylglycol ester 97 5123-13-7. (n.d.). Sigma-Aldrich.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025).
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025).
- Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (2021).
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (2025). BenchChem.
- Strategies for the analysis of highly reactive pinacolboron
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Wageningen University & Research.
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2024).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. (2025). BenchChem.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
- Chemistry Of Boronic Esters. (2019). AA Blocks.
- Order of thermodynamic stability of representative boronic esters. (2025).
- Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid. (2025). BenchChem.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Deriv
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
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- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
